molecular formula C10H7Cl2N3OS B2716623 2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 18199-97-8

2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B2716623
CAS No.: 18199-97-8
M. Wt: 288.15
InChI Key: FSCWESREPVPJGX-UHFFFAOYSA-N
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Description

2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chlorophenyl group and a chloroacetamide moiety, making it a unique and potentially useful molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the reaction of 2-chlorophenylhydrazine with carbon disulfide and potassium hydroxide to form the intermediate 2-chlorophenyl-1,3,4-thiadiazole. This intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for monitoring and controlling reaction parameters can ensure consistent quality in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group in the acetamide moiety can be substituted with other nucleophiles.

    Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, leading to different derivatives.

    Condensation Reactions: The compound can participate in condensation reactions with aldehydes and ketones to form Schiff bases.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.

    Oxidation and Reduction: Reagents like hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are commonly used.

    Condensation Reactions: Acid or base catalysts are often employed to facilitate these reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted acetamides.

    Oxidation and Reduction: Products include oxidized or reduced thiadiazole derivatives.

    Condensation Reactions: Products include Schiff bases and other condensation products.

Scientific Research Applications

2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The thiadiazole ring and the chloroacetamide moiety play crucial roles in its binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-phenylacetamide: Similar structure but lacks the thiadiazole ring.

    2-chloro-N-(3-chlorophenyl)acetamide: Similar structure but with a different substitution pattern on the phenyl ring.

    2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide: Contains a hydroxyl group, which can alter its chemical properties.

Uniqueness

2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3OS/c11-5-8(16)13-10-15-14-9(17-10)6-3-1-2-4-7(6)12/h1-4H,5H2,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSCWESREPVPJGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(S2)NC(=O)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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